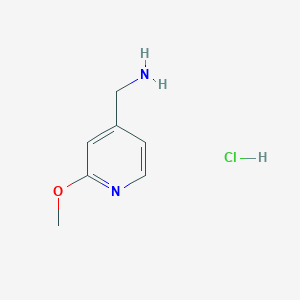

(2-Methoxypyridin-4-yl)methanamine hydrochloride

Descripción

Propiedades

IUPAC Name |

(2-methoxypyridin-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-10-7-4-6(5-8)2-3-9-7;/h2-4H,5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSPAVQWHCPSSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589654 | |

| Record name | 1-(2-Methoxypyridin-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029689-75-5, 149532-90-1 | |

| Record name | 4-Pyridinemethanamine, 2-methoxy-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029689-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxypyridin-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of (2-Methoxypyridin-4-yl)methanamine (Free Base)

- Starting Materials : Commonly, 4-chloro-2-methoxypyridine or 2-methoxy-4-pyridinecarbaldehyde serve as precursors.

- Key Reactions :

- Nucleophilic substitution : Reaction of 4-chloro-2-methoxypyridine with ammonia or amine sources under controlled conditions to introduce the aminomethyl group at the 4-position.

- Reductive amination : Conversion of 2-methoxy-4-pyridinecarbaldehyde with ammonia or amines using reducing agents such as sodium borohydride or catalytic hydrogenation.

- Reaction Conditions : Often conducted under mild temperatures (0–5 °C to room temperature) with catalysts like Pd/C to improve yields.

Formation of Hydrochloride Salt

- Procedure : The free base (2-Methoxypyridin-4-yl)methanamine is reacted with hydrochloric acid (HCl), typically in anhydrous ethanol or dichloromethane.

- Stoichiometry : Usually, two equivalents of HCl are used to form the dihydrochloride salt.

- Conditions : Reaction is carried out at low temperatures (0–20 °C) to control crystallization and purity.

- Isolation : The hydrochloride salt precipitates out and is collected by filtration, followed by washing and drying.

Detailed Reaction Scheme

| Step | Reactants/Intermediates | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-Chloro-2-methoxypyridine + NH3 | Nucleophilic substitution | High pressure or reflux in solvent | 70–85 | Catalyst Pd/C may be used; temperature 50–80 °C |

| 2 | (2-Methoxypyridin-4-yl)methanamine + 2 HCl | Salt formation | 0–5 °C in anhydrous ethanol | >95 | Controlled addition of HCl gas or solution |

Industrial Scale Preparation

- Optimization : Industrial synthesis optimizes temperature, solvent choice, and reagent purity to maximize yield and minimize impurities.

- Purification : Multiple recrystallization steps and filtration are employed to achieve high purity (>98%) suitable for pharmaceutical applications.

- Solvent Systems : Dichloromethane and ethanol are commonly used solvents due to their ability to dissolve reactants and facilitate salt crystallization.

Analytical Characterization During Preparation

| Analytical Method | Purpose | Typical Data/Parameters |

|---|---|---|

| HPLC | Purity assessment | C18 column; mobile phase: 0.1% TFA in water/acetonitrile (90:10); purity >98% |

| NMR (¹H) | Structural confirmation | δ 8.2 ppm (pyridine H), δ 3.9 ppm (OCH₃), δ 2.8 ppm (CH₂NH₂) in D₂O |

| Mass Spectrometry | Molecular weight confirmation | ESI-MS: [M+H]⁺ at m/z 169.1 (free base) |

| Melting Point | Salt formation confirmation | Sharp melting point consistent with hydrochloride salt |

Research Findings and Notes on Synthetic Challenges

- The preparation of the aminomethyl intermediate can be challenging due to competing side reactions such as over-alkylation or incomplete substitution.

- Protection-deprotection strategies are sometimes employed when additional functional groups are present on the pyridine ring to avoid side reactions.

- The hydrochloride salt formation is straightforward but requires careful control of temperature and stoichiometry to avoid formation of impurities or hydrates.

- Yields of the nucleophilic substitution step typically range from 70% to 85%, while salt formation yields are generally above 95%.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Nucleophilic substitution | 4-Chloro-2-methoxypyridine + NH3, Pd/C catalyst, reflux | 70–85 | High pressure or reflux enhances yield |

| Reductive amination (alternative) | 2-Methoxy-4-pyridinecarbaldehyde + NH3 + NaBH4 | 65–80 | Alternative route with moderate yield |

| Hydrochloride salt formation | (2-Methoxypyridin-4-yl)methanamine + 2 equiv. HCl, 0–5 °C | >95 | Controlled addition critical for purity |

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (2-Methoxypyridin-4-yl)methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyridine N-oxides.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, thiols, or amines.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Corresponding amines.

Substitution: Substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: (2-Methoxypyridin-4-yl)methanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of (2-Methoxypyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine functionality play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes key structural analogs of (2-Methoxypyridin-4-yl)methanamine hydrochloride, ranked by molecular similarity (based on ):

Key Observations :

- Polarity and Solubility: The hydroxyl group in (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride increases hydrophilicity, which may reduce blood-brain barrier permeability compared to the target compound .

- Electron-Withdrawing Groups : The difluoromethoxy variant exhibits higher metabolic stability due to fluorine’s electronegativity, a common strategy in CNS drug design .

Functional Comparisons with Non-Methoxy Analogs

(2-Chloropyridin-4-yl)methanamine Hydrochloride

- Structure : Chlorine replaces methoxy at the 2-position.

- Activity : Acts as a selective lysyl oxidase-like 2 (LOXL2) inhibitor (IC50 = 126 nM), suggesting that halogen substituents favor enzyme inhibition over receptor modulation .

(2-Methylpyridin-4-yl)methanamine Dihydrochloride

Heterocyclic and Scaffold Variants

Thiazole Derivatives

- Example : [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (CAS 690632-35-0).

- Key Differences : Replacement of pyridine with thiazole introduces sulfur, altering electronic properties and hydrogen-bonding capacity. The 4-chlorophenyl group adds steric bulk, favoring interactions with hydrophobic binding pockets .

Fluorinated Analogs

Chain-Length Modifications

- Example : 2-(2-Methoxypyridin-4-yl)ethanamine hydrochloride (CAS 1401462-03-0).

- Structure : Ethylamine chain instead of methylamine.

Actividad Biológica

(2-Methoxypyridin-4-yl)methanamine hydrochloride is a compound that has garnered attention in both synthetic organic chemistry and biological research due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound consists of a pyridine ring with a methoxy group at the 2-position and a methanamine moiety. This specific substitution pattern contributes to its distinct chemical reactivity and biological properties. The methoxy group enhances solubility and influences interactions with biological targets, such as enzymes and receptors.

The mechanism of action of this compound involves its ability to interact with specific molecular targets. The methoxy group and amine functionality are critical for binding to these targets, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or modulation of receptor activity, which are vital for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Interactions : It serves as a building block for synthesizing biologically active molecules, demonstrating potential enzyme inhibitory effects.

- Antimicrobial Properties : Preliminary studies suggest activity against certain microbial strains, although detailed investigations are required to quantify this effect.

- Potential in Drug Development : Its unique structure positions it as a candidate for developing new therapeutic agents targeting various diseases.

Case Studies

- Synthesis of Bioactive Compounds : In one study, this compound was utilized as an intermediate in synthesizing novel compounds with enhanced biological activity against specific pathogens. The derivatives showed improved efficacy compared to their precursors.

- Antiparasitic Activity : Another case involved optimizing derivatives for antiparasitic activity. Modifications to the pyridine ring led to compounds with significantly improved solubility and metabolic stability while maintaining or enhancing their antiparasitic properties.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| (2-Chloropyridin-4-yl)methanamine hydrochloride | Cl instead of OCH3 | Selective LOXL2 inhibitor | 126 nM |

| (4-Methoxypyridin-2-yl)methanamine dihydrochloride | OCH3 at 4-position | Varies significantly | Not specified |

This table highlights how the presence of different substituents alters the biological activity and potential applications of related compounds.

Q & A

Q. What are the established synthetic routes for (2-Methoxypyridin-4-yl)methanamine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-methoxy-4-pyridinecarboxaldehyde with ammonium chloride under hydrogenation (H₂/Pd-C) yields the primary amine, followed by HCl treatment to form the hydrochloride salt . Key parameters include temperature (room temperature for stability), solvent polarity (e.g., methanol or dichloromethane), and stoichiometric ratios of reagents. Lower yields due to byproducts (e.g., over-reduction) can be mitigated by optimizing reaction time and catalyst loading .

Q. Which analytical techniques are recommended for characterizing purity and structural confirmation?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to verify methoxy (-OCH₃) and amine (-NH₂) groups.

- HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% typical for research-grade).

- Mass spectrometry (MS) for molecular ion confirmation ([M+H]⁺ expected at m/z ~185 + Cl isotopic pattern).

- Elemental analysis to validate C, H, N, and Cl content .

Q. How does the hydrochloride salt form affect solubility and stability in biological assays?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) but may reduce stability in alkaline conditions. For cell-based studies, prepare stock solutions in PBS (pH 7.4) or DMSO (≤1% v/v) and store at -20°C. Stability under varying pH (e.g., lysosomal pH 4.5) should be tested via LC-MS to rule out degradation .

Q. What are common starting materials for derivatizing this compound?

- Methodological Answer : The primary amine group allows functionalization via:

- Acylation : Use acyl chlorides (e.g., acetyl chloride) in dichloromethane with a base (e.g., triethylamine).

- Sulfonylation : React with sulfonyl chlorides (e.g., tosyl chloride) under anhydrous conditions.

- Reductive alkylation : Form secondary amines using aldehydes/ketones and NaBH₃CN .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize impurities during scale-up synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to evaluate factors:

- Temperature : Lower temperatures (0–25°C) reduce side reactions.

- Catalyst : Screen Pd/C vs. Raney Ni for selective hydrogenation.

- Workup : Employ recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) to remove unreacted aldehyde or byproducts .

Q. What mechanisms explain contradictory bioactivity results in receptor-binding assays?

- Methodological Answer : Contradictions may arise from:

- Impurities : Trace solvents (e.g., DMF) or unreacted intermediates can interfere with assays. Validate purity via HPLC-MS .

- Protonation state : The amine’s pKa (~8.5) affects binding in pH-sensitive assays. Use buffers matched to physiological conditions .

- Off-target interactions : Perform counter-screening against related receptors (e.g., serotonin vs. dopamine receptors) .

Q. How can computational modeling predict interactions with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to pyridine-recognizing targets (e.g., kinases).

- MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS).

- QSAR : Correlate substituent effects (e.g., methoxy vs. chloro) with activity using MOE or RDKit .

Q. What strategies enable selective functionalization of the pyridine ring without disturbing the methoxy group?

- Methodological Answer :

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the 3-position, followed by electrophilic quenching (e.g., iodination).

- Protection/deprotection : Temporarily protect the amine with Boc anhydride, perform C–H activation, then deprotect with TFA .

Q. How do structural analogs compare in terms of metabolic stability and CYP450 inhibition?

- Methodological Answer :

- In vitro microsomal assays : Compare half-life (t₁/₂) in human liver microsomes (HLM) with analogs (e.g., 2-methylpyridin-4-yl derivatives).

- CYP inhibition : Screen against CYP3A4/2D6 using luminescent substrates. The methoxy group may reduce CYP2D6 affinity compared to halogenated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.